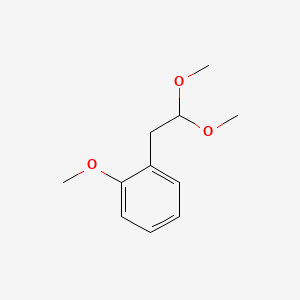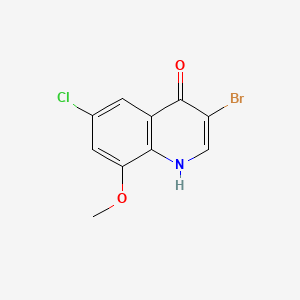
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H7BrClNO2 This compound is known for its unique chemical structure, which includes bromine, chlorine, hydroxyl, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline typically involves multi-step organic reactions. One common method is the bromination and chlorination of 4-hydroxy-8-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to achieve selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove halogen atoms or modify the quinoline ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized quinoline compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-hydroxy-8-methoxyquinoline
- 4-Bromo-8-methoxyquinoline
- 3-Bromo-4-chloro-6-methoxyquinoline
Uniqueness
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline is unique due to the presence of both bromine and chlorine atoms, along with hydroxyl and methoxy groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
1204810-80-9 |
|---|---|
Molekularformel |
C10H7BrClNO2 |
Molekulargewicht |
288.525 |
IUPAC-Name |
3-bromo-6-chloro-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-8-3-5(12)2-6-9(8)13-4-7(11)10(6)14/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
FLEDCUKEXJAUDM-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Cl)C(=O)C(=CN2)Br |
Synonyme |
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


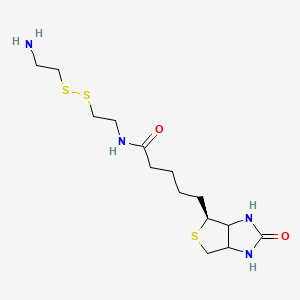
![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)

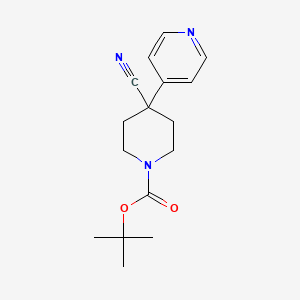
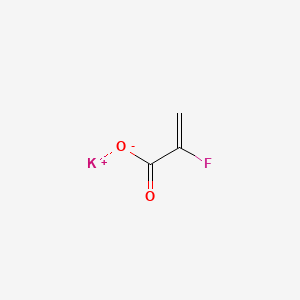
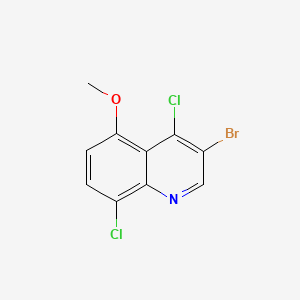
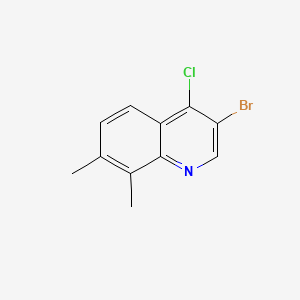
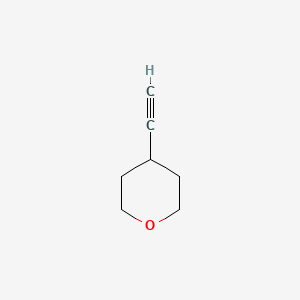
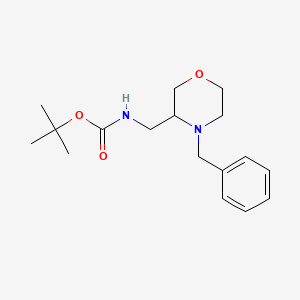
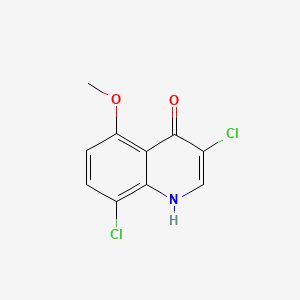
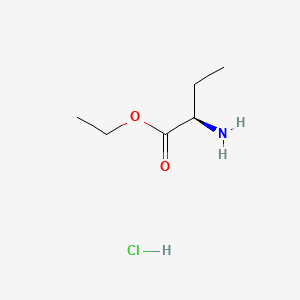

![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)
